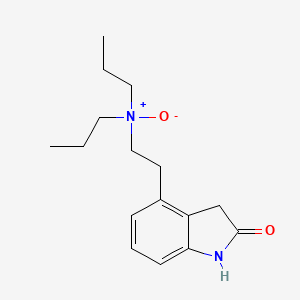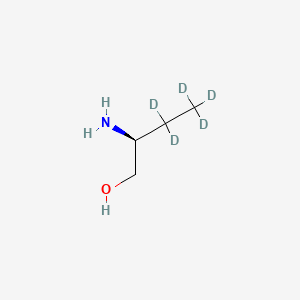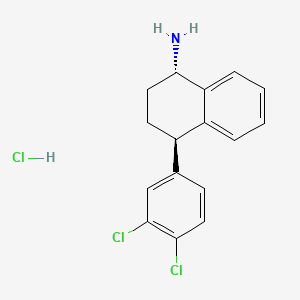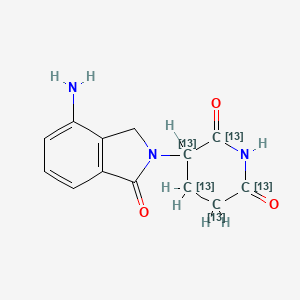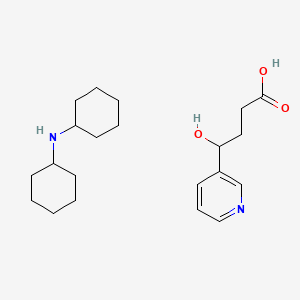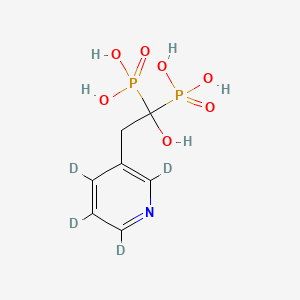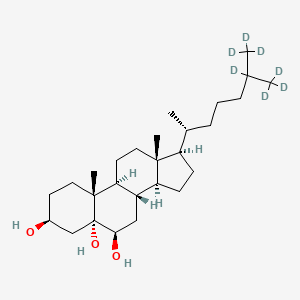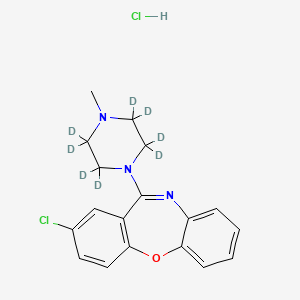
(R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,S)-4-Hydroxy Cyclophosphamide-d4 is a deuterated analog of 4-Hydroxy Cyclophosphamide, a metabolite of the chemotherapeutic agent Cyclophosphamide. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling in (R,S)-4-Hydroxy Cyclophosphamide-d4 allows for more precise analytical studies, making it a valuable tool in pharmacokinetic and metabolic research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-4-Hydroxy Cyclophosphamide-d4 involves multiple steps, starting from the parent compound Cyclophosphamide. The deuterium atoms are introduced through specific chemical reactions that replace hydrogen atoms with deuterium. The synthetic route typically involves:
Deuterium Exchange Reactions: These reactions are carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Oxidation and Reduction Steps: These steps are necessary to convert Cyclophosphamide into its hydroxy derivative.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of (R,S)-4-Hydroxy Cyclophosphamide-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound.
Automated Reaction Systems: These systems ensure precise control over reaction conditions, leading to consistent product quality.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(R,S)-4-Hydroxy Cyclophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Various catalysts are used to facilitate the reactions, including transition metal complexes.
Major Products
The major products formed from these reactions include:
Deuterated Metabolites: These are useful in metabolic studies.
Hydroxy Derivatives: These derivatives are important for pharmacokinetic studies.
Aplicaciones Científicas De Investigación
(R,S)-4-Hydroxy Cyclophosphamide-d4 has a wide range of scientific research applications:
Chemistry: Used in isotope labeling studies to understand reaction mechanisms.
Biology: Helps in studying metabolic pathways and enzyme interactions.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new chemotherapeutic agents and analytical methods.
Mecanismo De Acción
The mechanism of action of (R,S)-4-Hydroxy Cyclophosphamide-d4 involves its conversion to active metabolites that interact with DNA. The molecular targets include:
DNA Alkylation: The compound forms covalent bonds with DNA, leading to cross-linking and strand breaks.
Enzyme Inhibition: It inhibits various enzymes involved in DNA repair and replication.
The pathways involved include:
Metabolic Activation: The compound is metabolized by liver enzymes to form active intermediates.
DNA Damage Response: The cell’s response to DNA damage includes activation of repair pathways and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: The parent compound, used widely in chemotherapy.
4-Hydroxy Cyclophosphamide: The non-deuterated analog.
Ifosfamide: A similar chemotherapeutic agent with a different metabolic profile.
Uniqueness
(R,S)-4-Hydroxy Cyclophosphamide-d4 is unique due to its deuterium labeling, which provides:
Enhanced Stability: Deuterium atoms form stronger bonds than hydrogen, leading to increased stability.
Improved Analytical Precision: The deuterium labeling allows for more accurate tracking in metabolic studies.
Propiedades
Número CAS |
1329838-09-6 |
|---|---|
Fórmula molecular |
C7H15Cl2N2O3P |
Peso molecular |
281.106 |
Nombre IUPAC |
(2R,4S)-2-[bis(2-chloro-2,2-dideuterioethyl)amino]-2-oxo-1,3,2$l^{5} |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15+/m0/s1/i2D2,3D2 |
Clave InChI |
RANONBLIHMVXAJ-OQGQRPTOSA-N |
SMILES |
C1COP(=O)(NC1O)N(CCCl)CCCl |
Sinónimos |
(2R,4S)-rel-2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-ol-d4 2-Oxide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



